

ML367: A Chemical Probe for Elucidating ATAD5 Function in DNA Damage Response

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Compound of Interest

Compound Name: ML367

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **ML367**, a potent and selective chemical probe for the ATPase family AAA domain-containing protein 5 (ATAD5). ATAD5 is a critical component of the DNA damage response (DDR), primarily functioning as a PCNA (Proliferating Cell Nuclear Antigen) unloader.[1] By inhibiting the stabilization of ATAD5, **ML367** serves as an invaluable tool for investigating the intricate roles of ATAD5 in maintaining genomic integrity and its potential as a therapeutic target in oncology.

Introduction to ATAD5 and the Rationale for a Chemical Probe

ATAD5, also known as ELG1, is a key protein involved in the DNA damage response, and its protein levels are observed to increase in response to DNA damage without a corresponding increase in mRNA transcription.[2][3] This protein is a crucial suppressor of genomic instability and tumor formation.[4] A primary function of ATAD5 is to form an RFC-like complex (RLC) that unloads the PCNA sliding clamp from DNA after the completion of DNA replication and repair. The timely removal of PCNA is essential for preventing genomic instability.[1] Dysregulation of ATAD5 function has been linked to various cancers, making it a compelling target for therapeutic intervention.

The development of a selective chemical probe for ATAD5 is paramount for dissecting its precise molecular functions and for validating it as a drug target. **ML367** was identified through

a quantitative high-throughput screening campaign as a small molecule that destabilizes ATAD5.[2][5] It represents a first-in-class inhibitor of ATAD5 stabilization, providing a unique means to acutely modulate ATAD5 function in a temporal manner that is not achievable with genetic approaches alone.[4]

Data Presentation: Physicochemical and Pharmacokinetic Properties of ML367

The following tables summarize the key quantitative data for **ML367**, providing a clear overview of its potency, selectivity, and drug-like properties.

Table 1: Physicochemical and In Vitro Potency of **ML367**

Property	Value	Reference
PubChem CID	921541	--INVALID-LINK--
Molecular Formula	C ₁₉ H ₁₂ F ₂ N ₄	--INVALID-LINK--
Molecular Weight	334.33 g/mol	--INVALID-LINK--
IC ₅₀ (ATAD5-Luc Assay)	1.2 μM	--INVALID-LINK--
Selectivity	>40-fold vs. CMV-Luc	--INVALID-LINK--

Table 2: ADME and Pharmacokinetic Profile of **ML367**

Parameter	Value	Reference
PAMPA Permeability	Good	--INVALID-LINK--
Microsomal Stability (Human)	Moderate	--INVALID-LINK--
Microsomal Stability (Rat)	Moderate	--INVALID-LINK--
PBS Solubility	Moderate	--INVALID-LINK--
Log D	1.58	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and further investigation of **ML367**'s effects on ATAD5 function.

Western Blotting for ATAD5 Destabilization

This protocol is adapted from the NIH Probe Report for **ML367** and is designed to assess the effect of the probe on ATAD5 protein levels.

Materials:

- HEK293T cells
- FLAG-tagged ATAD5 expression vector
- Lipofectamine 2000
- **ML367**
- 5-Fluorouridine (5-FUrd)
- Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, protease inhibitors)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking Buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: anti-FLAG
- Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Culture and Transfection:** Seed HEK293T cells in 6-well plates. Transfect cells with the FLAG-tagged ATAD5 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.
- **Compound Treatment:** 48 hours post-transfection, treat the cells with varying concentrations of **ML367** for 16 hours. A co-treatment with 20 μ M 5-FUrd can be included to induce DNA damage and ATAD5 stabilization.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-FLAG antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using software such as ImageJ.

Colony Formation Assay for Cellular Sensitivity

This protocol is a generalized procedure for assessing the long-term survival of cells treated with **ML367**, particularly in the context of DNA repair deficiencies.

Materials:

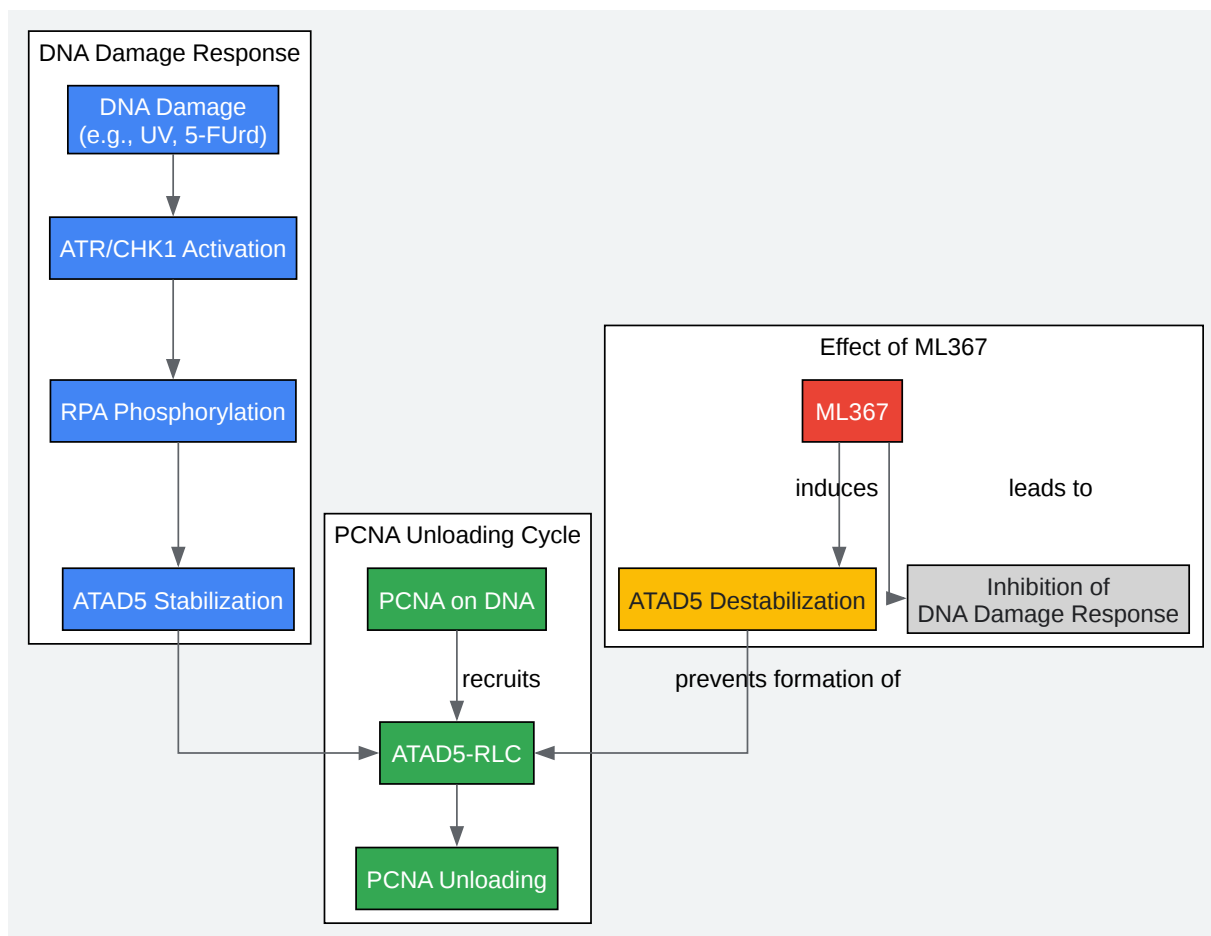
- Wild-type and DNA repair-deficient (e.g., PARP1 knockout) cell lines
- **ML367**
- Complete cell culture medium
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

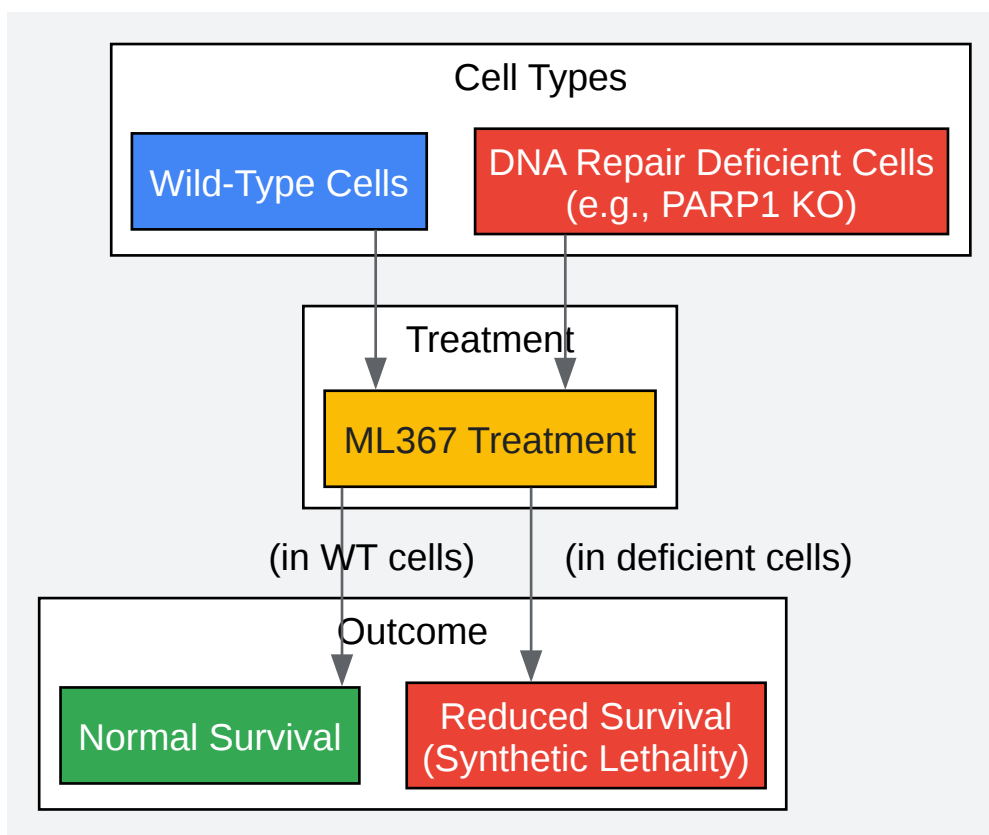
Procedure:

- Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **ML367**. Include an untreated control.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days.
- Colony Staining:
 - Gently wash the wells with PBS.
 - Fix the colonies with 100% methanol for 15 minutes.
 - Stain the colonies with Crystal Violet solution for 15-30 minutes.
 - Gently wash the wells with water to remove excess stain.
- Colony Counting: Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ATAD5 function and the experimental approaches used to study **ML367**.





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